molecular formula C9H4BrClFN B2823779 7-Bromo-1-chloro-5-fluoroisoquinoline CAS No. 1546686-12-7

7-Bromo-1-chloro-5-fluoroisoquinoline

Cat. No.: B2823779
CAS No.: 1546686-12-7
M. Wt: 260.49
InChI Key: JGVCCYWNGDXMBB-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₉H₄BrClFN (inferred from structural analogs in and ). It features bromine at position 7, chlorine at position 1, and fluorine at position 5 on the isoquinoline scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents and aromatic stability .

Properties

IUPAC Name

7-bromo-1-chloro-5-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-3-7-6(8(12)4-5)1-2-13-9(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCCYWNGDXMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the refluxing of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which affords 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production methods for 7-Bromo-1-chloro-5-fluoroisoquinoline are not extensively documented. the scalability of synthetic routes involving halogenation and coupling reactions suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-chloro-5-fluoroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms on the isoquinoline ring can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: Suzuki–Miyaura coupling is a prominent reaction for forming carbon–carbon bonds.

Common Reagents and Conditions:

    Selectfluor®: Used for fluorination reactions.

    Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorinated methanol adducts can be produced under ambient temperature conditions .

Scientific Research Applications

7-Bromo-1-chloro-5-fluoroisoquinoline is a versatile compound with applications in various scientific fields:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Drug Discovery: Its unique properties make it valuable in the search for new therapeutic agents.

Mechanism of Action

its biological activity suggests interactions with molecular targets and pathways that are yet to be fully elucidated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Halogen Substitution Effects

5-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 1501083-37-9)
  • Molecular Formula : C₉H₄BrClFN (same as target compound).
  • Key Differences : Bromine at position 5, fluorine at position 8.
  • Bromine at position 5 may enhance steric hindrance compared to position 7, affecting coupling reactions .
7-Bromo-1-chloroisoquinoline
  • Molecular Formula : C₉H₅BrClN (lacks fluorine).
  • Key Differences : Absence of fluorine at position 5.
  • Impact :
    • Lower polarity and metabolic stability compared to fluorinated analogs.
    • Used in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity .

Heterocyclic Analogs: Core Structure Variations

5-Bromo-7-fluoroisoindolin-1-one (CAS: 957346-37-1)
  • Molecular Formula: C₈H₅BrFNO.
  • Core Structure: Isoindolin-1-one (lactam ring) vs. isoquinoline.
  • Impact: The ketone group increases polarity, improving aqueous solubility. Reduced aromaticity compared to isoquinoline, altering reactivity in nucleophilic substitutions .
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Molecular Formula: C₁₇H₁₄BrFNO₃ (inferred from ).
  • Core Structure: Quinoline with carboxylic acid and cyclopropyl groups.
  • Impact :
    • The carboxylic acid enables metal chelation and salt formation, broadening applications in medicinal chemistry.
    • The 4-oxo group enhances hydrogen-bonding capacity, influencing biological activity .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
7-Bromo-1-chloro-5-fluoroisoquinoline Not provided C₉H₄BrClFN ~260.35 Br(7), Cl(1), F(5) Organic synthesis intermediate
5-Bromo-1-chloro-8-fluoroisoquinoline 1501083-37-9 C₉H₄BrClFN 260.35 Br(5), Cl(1), F(8) Pharmaceuticals, cross-coupling
7-Bromo-1-chloroisoquinoline Not provided C₉H₅BrClN 244.50 Br(7), Cl(1) Suzuki-Miyaura reactions
5-Bromo-7-fluoroisoindolin-1-one 957346-37-1 C₈H₅BrFNO 230.03 Br(5), F(7) Medicinal chemistry intermediates

Research Findings and Key Insights

  • Reactivity : Fluorine at position 5 in the target compound increases electron deficiency, favoring nucleophilic aromatic substitution at positions 3 or 8 .
  • Solubility: Fluorinated isoquinolines exhibit higher lipid solubility than non-fluorinated analogs, enhancing membrane permeability in drug design .

Biological Activity

7-Bromo-1-chloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine atoms, exhibits unique electronic properties that may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_5BrClF_N, with a molecular weight of approximately 260.49 g/mol. The specific arrangement of halogen atoms contributes to its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit efficacy against various cancer cell lines. It has been shown to inhibit the growth of specific tumor cells, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. It shows promise against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Mechanism of Action : The biological activity is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. For instance, it may inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are essential for DNA replication.

Antitumor Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)

The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, suggesting moderate potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-715.2
A54912.8

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were measured, showing promising results:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans20

These findings support the potential use of this compound in treating infections caused by resistant strains.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted the importance of the halogen substitutions on the isoquinoline ring. Variations in the position and type of halogens can significantly affect both the chemical reactivity and biological activity of isoquinoline derivatives.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals insights into how structural modifications influence activity:

Compound NameStructural FeaturesUnique Aspects
1-ChloroisoquinolineLacks fluorineReduced reactivity and altered biological activity
5-FluoroisoquinolineLacks chlorineDifferent interaction profiles
7-Bromo-1-chloroisoquinolineUnique combination of halogensEnhanced potency due to synergistic effects

Case Studies

Several case studies have explored the therapeutic potential of halogenated isoquinolines, including:

  • Anticancer Studies : A case study investigated a series of halogenated isoquinolines, including this compound, demonstrating significant tumor growth inhibition in xenograft models.
  • Infection Models : In vivo studies showed reduced bacterial load in animal models infected with resistant strains when treated with this compound.

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